molecular formula C13H16O3 B14138769 3-(4-Methoxyphenyl)-2,2-dimethylbut-3-enoic acid

3-(4-Methoxyphenyl)-2,2-dimethylbut-3-enoic acid

Katalognummer: B14138769
Molekulargewicht: 220.26 g/mol
InChI-Schlüssel: PJTMWQATEWNZNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Methoxyphenyl)-2,2-dimethylbut-3-enoic acid is an organic compound characterized by the presence of a methoxyphenyl group attached to a dimethylbutenoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2,2-dimethylbut-3-enoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-methoxybenzene with 2,2-dimethylbut-3-enoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methoxyphenyl)-2,2-dimethylbut-3-enoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The double bond in the butenoic acid moiety can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) in a polar solvent like ethanol.

Major Products Formed

    Oxidation: 3-(4-Hydroxyphenyl)-2,2-dimethylbut-3-enoic acid.

    Reduction: 3-(4-Methoxyphenyl)-2,2-dimethylbutanoic acid.

    Substitution: 3-(4-Substituted phenyl)-2,2-dimethylbut-3-enoic acid (depending on the substituent introduced).

Wissenschaftliche Forschungsanwendungen

3-(4-Methoxyphenyl)-2,2-dimethylbut-3-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(4-Methoxyphenyl)-2,2-dimethylbut-3-enoic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes or receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(4-Methoxyphenyl)propionic acid: Similar structure but lacks the double bond and dimethyl groups.

    4-Methoxyphenylboronic acid: Contains a boronic acid group instead of the butenoic acid moiety.

    4-Methoxyphenylacetic acid: Similar structure but with an acetic acid moiety instead of butenoic acid.

Uniqueness

3-(4-Methoxyphenyl)-2,2-dimethylbut-3-enoic acid is unique due to the presence of both the methoxyphenyl group and the dimethylbutenoic acid backbone. This combination of structural features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C13H16O3

Molekulargewicht

220.26 g/mol

IUPAC-Name

3-(4-methoxyphenyl)-2,2-dimethylbut-3-enoic acid

InChI

InChI=1S/C13H16O3/c1-9(13(2,3)12(14)15)10-5-7-11(16-4)8-6-10/h5-8H,1H2,2-4H3,(H,14,15)

InChI-Schlüssel

PJTMWQATEWNZNF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C(=C)C1=CC=C(C=C1)OC)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.